Cyamemazine Cyamemazine Cyamemazine is a member of phenothiazines.
Cyamemazine (Tercian), also known as cyamepromazine, is a typical antipsychotic drug of the phenothiazine class used primarily in the treatment of schizophrenia and psychosis-associated anxiety. Cyamemazine actually behaves like an atypical antipsychotic, due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A).
Brand Name: Vulcanchem
CAS No.: 3546-03-0
VCID: VC0524637
InChI: InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Molecular Formula: C19H21N3S
Molecular Weight: 323.5 g/mol

Cyamemazine

CAS No.: 3546-03-0

Cat. No.: VC0524637

Molecular Formula: C19H21N3S

Molecular Weight: 323.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyamemazine - 3546-03-0

Specification

CAS No. 3546-03-0
Molecular Formula C19H21N3S
Molecular Weight 323.5 g/mol
IUPAC Name 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile
Standard InChI InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
Standard InChI Key SLFGIOIONGJGRT-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Appearance Solid powder
Melting Point 204-205

Introduction

Pharmacological Profile

Receptor Binding Affinities and Mechanism of Action

Cyamemazine’s therapeutic effects arise from its antagonism at dopaminergic and serotonergic receptors. Binding studies reveal high affinity for dopamine D₁ (Ki = 3.8 nM) and D₂ receptors, serotonin 5-HT₂A (Ki = 1.5 nM), 5-HT₂C (Ki = 12.0 nM), and 5-HT₃ receptors . This multi-receptor targeting underpins its dual antipsychotic and anxiolytic properties. Unlike classical phenothiazines that preferentially block D₂ receptors—leading to EPS—cyamemazine’s strong 5-HT₂A/₂C antagonism mitigates dopamine blockade in the nigrostriatal pathway, reducing motor side effects .

The compound’s anxiolytic activity, demonstrated in rodent models, arises acutely from 5-HT₃ receptor inhibition and chronically from 5-HT₂C modulation . In the elevated plus maze test, chronic administration increased open-arm exploration by 40%, comparable to benzodiazepines but without sedation . Microdialysis studies further show that cyamemazine enhances prefrontal dopamine release by 25% at therapeutic doses, a mechanism linked to cognitive improvement in schizophrenia .

Table 1: Key Receptor Affinities of Cyamemazine

ReceptorKi (nM)Primary Effect
Dopamine D₁3.8Modulation of cognitive function
Dopamine D₂2.5Antipsychotic activity
5-HT₂A1.5Reduced EPS, anxiolysis
5-HT₂C12.0Mood stabilization
5-HT₃2.3Acute anxiolytic effects

Therapeutic Applications

Schizophrenia and Chronic Psychotic States

Cyamemazine is approved for chronic psychotic disorders, including schizophrenia and paranoid delusions, at doses of 50–120 mg/day . In a 12-week trial, 120 mg/day reduced Positive and Negative Syndrome Scale (PANSS) scores by 32% compared to baseline, with only 8% of patients experiencing EPS . Its 5-HT₂A/D₂ binding ratio of 1:1.7 aligns with atypical antipsychotics like risperidone, explaining its favorable neurological tolerability .

Anxiety Disorders

For anxiety refractory to first-line therapies, cyamemazine is administered at 50 mg/day for short-term relief . A double-blind study reported a 45% reduction in Hamilton Anxiety Rating Scale (HAM-A) scores after 4 weeks, outperforming lorazepam in sustaining remission post-treatment . The drug’s 5-HT₃ antagonism may explain its rapid onset of anxiolysis within 72 hours .

Adjunctive Use in Major Depression

When combined with SSRIs, 50 mg/day of cyamemazine accelerates response in treatment-resistant depression. A meta-analysis found a 50% remission rate at 6 weeks versus 30% for SSRIs alone, likely due to 5-HT₂C-mediated enhancement of monoaminergic transmission .

Pharmacokinetics

Cyamemazine exhibits linear kinetics across 25–120 mg doses. Oral administration achieves peak plasma concentrations (Cₘₐₓ) of 3.1 ng/mL within 4 hours, with a bioavailability of 40% due to first-pass metabolism . The elimination half-life (t₁/₂) is 10.99 hours, supporting once-daily dosing . Hepatic CYP2D6 and CYP3A4 convert it to active metabolites, including norcyamemazine, which retains 60% of parent compound activity .

Table 2: Pharmacokinetic Parameters

ParameterValuePopulation
Cₘₐₓ3.1 ng/mLHealthy adults
Tₘₐₓ4 hoursHealthy adults
t₁/₂10.99 hoursHealthy adults
Protein binding85%In vitro
Adverse EventIncidence (50 mg/day)Severity
Somnolence8%Mild–Moderate
Dry mouth6%Mild
Anxiety5%Moderate
Photoallergy1%Severe (if exposed)

Clinical Considerations

Dose Optimization

  • Schizophrenia: Titrate from 50 mg/day to 120 mg/day over 2 weeks .

  • Anxiety: Fixed 50 mg/day for ≤6 weeks .

  • Hepatic impairment: Reduce dose by 50% due to CYP450 dependency .

Drug Interactions

Cyamemazine potentiates QTc-prolonging agents like citalopram (add 15 ms to QTc) . Concurrent CYP2D6 inhibitors (e.g., fluoxetine) increase AUC by 70%, necessitating dose adjustments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator